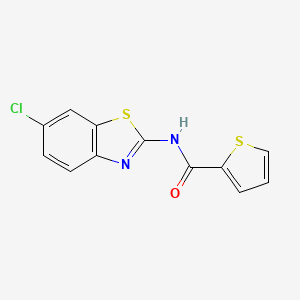

![molecular formula C14H20ClN5O6S B2710847 2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;dihydrate CAS No. 2445792-56-1](/img/structure/B2710847.png)

2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

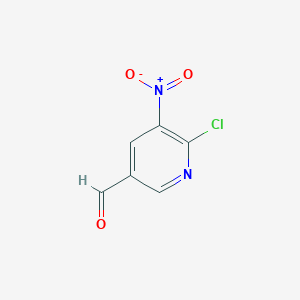

The molecular structure of this compound is complex, with an isoquinoline ring system, a sulfonylamino group, and a proline moiety . The compound’s isomeric SMILES string isc1cc2c(cc1S(=O)(=O)N3CCC[C@@H]3C(=O)O)c(ncc2Cl)N=C(N)N . Physical And Chemical Properties Analysis

This compound has a molecular weight of 357.773, and its molecular formula is C12H12ClN5O4S . It has 4 hydrogen donors and 5 hydrogen acceptors. Its LogP value, which is a measure of its lipophilicity, is 0.11 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Molecular Structure

This compound serves as a precursor or intermediate in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, it can participate in cyclization reactions to form novel heterocyclic structures, which are a cornerstone in medicinal chemistry for drug discovery (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). Additionally, its sulfonylamino group is pivotal for introducing sulfonamide functionalities, which are prevalent in many therapeutic agents due to their pharmacological properties.

Biological Activity

Research has also explored the biological activities of compounds synthesized from this chemical. For example, derivatives have been investigated for their potential adrenergic blocking and sympatholytic activities, highlighting its utility in creating compounds with specific biological effects (Aghekyan, Mkryan, Tsatinyan, Noravyan, & Gasparyan, 2017). This demonstrates the compound's role in synthesizing new molecules that could influence cardiovascular health by modulating adrenergic functions.

Catalysis and Reaction Mechanisms

Moreover, the compound is involved in studies focusing on catalysis and reaction mechanisms, where its structural features facilitate the exploration of novel chemical reactions. For instance, it has been used in the synthesis of polyhydroquinoline derivatives, showcasing its application in catalysis and the promotion of environmentally friendly chemical processes (Goli-Jolodar, Shirini, & Seddighi, 2016).

Structural and Crystallographic Studies

Structural and crystallographic studies have also benefited from derivatives of this compound, aiding in the understanding of molecular interactions and stability. For example, crystallographic studies on related sulfonylamino compounds have provided insights into hydrogen bonding and molecular conformations that are crucial for designing molecules with desired properties (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Propiedades

IUPAC Name |

2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN5O4S.2H2O/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15;;/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19);2*1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYPSYSMKMZKEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl.O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN5O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

UK-371804 Dihydrate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide](/img/structure/B2710765.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2710773.png)

![2-[[5-[2-(5-Phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2710775.png)

![4-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2710779.png)